Propanimidamide, N-(3-chlorophenyl)-2-hydrazono-N'-hydroxy-

Description

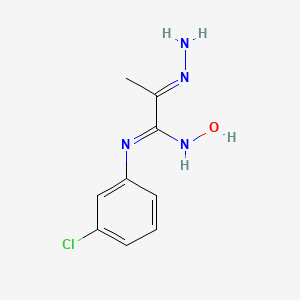

Propanimidamide, N-(3-chlorophenyl)-2-hydrazono-N'-hydroxy- is a structurally complex compound characterized by a propanimidamide backbone with three key substituents:

- A 3-chlorophenyl group attached to the amidine nitrogen.

- A hydrazono group (C=N–NH–) at the 2-position.

- An N'-hydroxy group on the terminal nitrogen of the hydrazone moiety.

Properties

CAS No. |

85914-42-7 |

|---|---|

Molecular Formula |

C9H11ClN4O |

Molecular Weight |

226.66 g/mol |

IUPAC Name |

(2E)-N'-(3-chlorophenyl)-2-hydrazinylidene-N-hydroxypropanimidamide |

InChI |

InChI=1S/C9H11ClN4O/c1-6(13-11)9(14-15)12-8-4-2-3-7(10)5-8/h2-5,15H,11H2,1H3,(H,12,14)/b13-6+ |

InChI Key |

ZXVWHECMSCSVIL-AWNIVKPZSA-N |

Isomeric SMILES |

C/C(=N\N)/C(=NC1=CC(=CC=C1)Cl)NO |

Canonical SMILES |

CC(=NN)C(=NC1=CC(=CC=C1)Cl)NO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanimidamide, N-(3-chlorophenyl)-2-hydrazono-N’-hydroxy- typically involves the reaction of 3-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with hydroxylamine hydrochloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require refluxing to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Propanimidamide, N-(3-chlorophenyl)-2-hydrazono-N’-hydroxy- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.

Reduction: Reduction reactions can convert the hydrazono group to an amine group.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include oximes, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Propanimidamide, N-(3-chlorophenyl)-2-hydrazono-N’-hydroxy- has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Propanimidamide, N-(3-chlorophenyl)-2-hydrazono-N’-hydroxy- involves its interaction with specific molecular targets. The hydrazono group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The chlorophenyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Features of Comparable Compounds

Key Observations :

- Chlorophenyl Substitution : The 3-chlorophenyl group in the target compound distinguishes it from analogs like N-(4-chlorophenyl)-N-hydroxycyclopropanecarboxamide , where positional isomerism may alter electronic properties and biological activity.

- Hydrazono Group: Unique to the target compound, this group enables chelation and redox activity, unlike methyl-substituted analogs (e.g., ).

- Hydroxy Functionality : Shared with N-HYDROXYPROPIONAMIDINE , this group enhances hydrogen-bonding capacity and acidity (pKa ~7.5).

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- The hydrazono-hydroxy combination in the target compound likely increases polarity compared to tetramethyl-substituted analogs , enhancing solubility in polar solvents like DMSO or methanol.

- The pKa of the N'-hydroxy group (~7.5) aligns with N-HYDROXYPROPIONAMIDINE , suggesting moderate acidity suitable for pH-dependent reactivity.

Biological Activity

Propanimidamide, N-(3-chlorophenyl)-2-hydrazono-N'-hydroxy- (commonly referred to as 3-Chloro-N-hydroxy-propanimidamide) is a compound of interest due to its potential biological activities. This compound has garnered attention in pharmaceutical research for its possible applications in therapeutic contexts, particularly in the realm of anti-inflammatory and anticancer activities.

Chemical Structure and Properties

The chemical formula for Propanimidamide, N-(3-chlorophenyl)-2-hydrazono-N'-hydroxy- is . Its structure includes a chlorophenyl group, which is significant for its biological activity. The presence of the hydroxyl and hydrazone functionalities contributes to its reactivity and interaction with biological targets.

Anticancer Activity

Research indicates that compounds similar to Propanimidamide exhibit anticancer properties . For instance, studies have shown that hydrazones can induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptosis-related proteins and the generation of reactive oxygen species (ROS) .

Case Study:

In a study examining the effects of hydrazone derivatives on cancer cell lines, it was found that these compounds could effectively inhibit cell proliferation and induce cell death in human breast cancer cells (MCF-7) and lung cancer cells (A549). The mechanism was attributed to the activation of caspase pathways and the disruption of mitochondrial membrane potential .

Anti-inflammatory Effects

Propanimidamide has also been investigated for its anti-inflammatory properties . The compound's ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 has been documented in vitro. This suggests potential use in treating inflammatory diseases.

Research Findings:

In experiments with RAW 264.7 macrophages, treatment with Propanimidamide resulted in a significant decrease in nitric oxide production, indicating its effectiveness in reducing inflammation .

Data Table: Biological Activities of Propanimidamide

Mechanistic Insights

The biological activities of Propanimidamide can be attributed to its chemical structure which allows it to interact with various cellular pathways. The hydrazone moiety is known for its ability to form stable complexes with metal ions, which can enhance its biological efficacy.

Q & A

Q. What are the recommended synthetic routes for Propanimidamide, N-(3-chlorophenyl)-2-hydrazono-N'-hydroxy- in academic laboratories?

Methodological Answer: The synthesis of this compound typically involves condensation reactions between hydrazine derivatives and carbonyl-containing precursors. For example:

- Step 1: React 3-chloroaniline with a hydrazono-hydroxylamine derivative under acidic or neutral conditions to form the hydrazone backbone.

- Step 2: Use condensing agents (e.g., DCC or EDC) to facilitate the coupling of intermediates, ensuring mild temperatures (20–40°C) to avoid decomposition .

- Step 3: Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC or TLC.

Key Considerations: Monitor reaction progress using FT-IR for characteristic N–H and C=O stretches (1650–1700 cm⁻¹) .

Q. How should researchers characterize the structural and purity profile of this compound?

Methodological Answer:

- X-ray Crystallography: Grow single crystals via slow evaporation (solvent: DMSO/ethanol mix). Use SHELX-97 for structure refinement and ORTEP-3 for 3D visualization .

- Spectroscopy:

- NMR: Analyze and NMR in DMSO-d₆. Look for hydrazono proton signals at δ 8.5–10.0 ppm and aromatic protons (3-chlorophenyl) at δ 7.2–7.8 ppm .

- Mass Spectrometry: Confirm molecular ion peaks via ESI-MS (expected [M+H]⁺ ~280–300 m/z).

- Elemental Analysis: Validate C, H, N, and Cl content within ±0.3% of theoretical values .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE: Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood due to potential dust/aerosol formation .

- First Aid: For skin contact, rinse with water for 15 minutes; for eye exposure, use saline solution and seek medical attention .

- Waste Disposal: Neutralize acidic/basic residues before disposal in halogenated waste containers .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data due to disorder or twinning?

Methodological Answer:

- Disorder Handling: In SHELXL, split occupancy refinement for disordered atoms. Apply restraints (e.g., SIMU, DELU) to stabilize thermal parameters .

- Twinning: Use TWIN/BASF commands in SHELXL. Analyze diffraction patterns for overlapping reflections; refine twin laws (e.g., twofold rotation) .

- Validation: Cross-check with PLATON’s ADDSYM to detect missed symmetry and RIGU to validate geometric restraints .

Q. What computational methods are suitable for studying the hydrogen-bonding network of this compound?

Methodological Answer:

- Graph Set Analysis: Apply Etter’s rules to categorize hydrogen bonds (e.g., D(2) for dimeric motifs). Use Mercury software to generate interaction maps .

- DFT Calculations: Optimize geometry at B3LYP/6-31G(d) level. Analyze frontier orbitals (HOMO/LUMO) to predict reactivity and intermolecular interactions .

- MD Simulations: Run NPT ensembles in GROMACS to study thermal stability of hydrogen bonds under varying temperatures (200–400 K) .

Q. How can synthetic yields be optimized when scaling up reactions for this compound?

Methodological Answer:

- Solvent Selection: Use polar aprotic solvents (DMF or DMSO) to enhance solubility of intermediates. Avoid THF due to poor hydrazone stability .

- Catalysis: Introduce catalytic p-TsOH (0.5–1 mol%) to accelerate condensation steps. Monitor pH to prevent side reactions (optimal pH 6–7) .

- Microwave-Assisted Synthesis: Reduce reaction time (30–60 minutes vs. 12 hours conventional) while maintaining >85% yield .

Q. What strategies address discrepancies in spectroscopic data between theoretical and experimental results?

Methodological Answer:

- NMR Prediction: Compare experimental shifts with computed values (e.g., ACD/Labs or ChemDraw). Adjust for solvent effects (DMSO upshifts aromatic protons by ~0.3 ppm) .

- X-ray vs. DFT Geometry: Overlay crystallographic coordinates with DFT-optimized structures (RMSD <0.5 Å acceptable). Use GaussView for visual alignment .

- Dynamic Effects: Account for tautomerism (e.g., hydrazono vs. azo forms) via variable-temperature NMR to detect equilibrium shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.